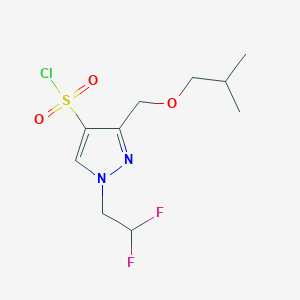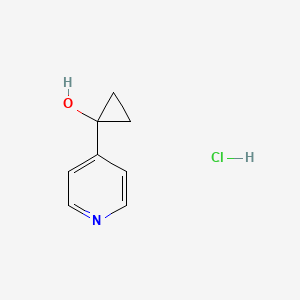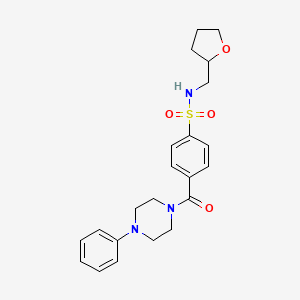![molecular formula C21H21N3OS B2763209 4-((2-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 900000-30-8](/img/structure/B2763209.png)
4-((2-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-((2-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one” is a heterocyclic compound . It is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The methods of synthesis of such heterocyclic systems are often limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Applications De Recherche Scientifique
Synthesis and Biological Activity
Compounds within the same family as 4-((2-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one have been synthesized for their potential biological activities. For instance, novel methylene-bis-pyrimidinyl-spiro-4-thiazolidinones exhibited antibacterial and antifungal activities, suggesting potential therapeutic applications in combating microbial infections (Srinivas, Nagaraj, & Reddy, 2008). Similarly, derivatives of pyridopyrimidinones have been explored as corrosion inhibitors for carbon steel in industrial applications, indicating their potential in materials science and engineering (Abdallah, Shalabi, & Bayoumy, 2018).
Antimicrobial and Antifungal Properties
Thiopyrimidine and thiazolopyrimidines derived from similar core structures have shown promising antimicrobial properties. This suggests that the compound may also possess antimicrobial or antifungal capabilities, which could be explored for pharmaceutical applications (Hawas, Al-Omar, Amr, & Hammam, 2012).
Non-nucleoside Reverse Transcriptase Inhibitors
Compounds with structural similarities have been investigated as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, highlighting the potential of such compounds in antiviral therapies. This area of research demonstrates the compound's potential applicability in developing treatments for viral infections (Mai et al., 1997).
Nonlinear Optical Properties
Derivatives of thiopyrimidine have been explored for their nonlinear optical properties, suggesting potential applications in optoelectronics and photophysics. This area of research might be relevant for the development of materials with specialized optical characteristics (Hussain et al., 2020).
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit significant antimycobacterial activity againstMycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are the causative agents of tuberculosis, a serious infectious disease.
Mode of Action
It is known that similar compounds have significant antimycobacterial activity . This suggests that the compound may interact with key proteins or enzymes in the bacteria, inhibiting their function and leading to bacterial death.
Pharmacokinetics
Similar compounds have been optimized for in vitro adme, herg, kinase profiling, and pharmacokinetic tests . This suggests that the compound may have favorable pharmacokinetic properties, such as good absorption and distribution, low metabolism, and efficient excretion, which could contribute to its bioavailability and efficacy.
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium species, as evidenced by its antimycobacterial activity . This could lead to the clearance of the bacterial infection in the host organism.
Propriétés
IUPAC Name |
4-[(2-methylphenyl)methylsulfanyl]-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-15-5-2-3-6-17(15)14-26-20-18-7-4-8-19(18)24(21(25)23-20)13-16-9-11-22-12-10-16/h2-3,5-6,9-12H,4,7-8,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZWMCDQOCFRBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-methyl-2-[(2-methylsulfanylpyridine-3-carbonyl)-(2-phenylethyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2763130.png)

![6-chloro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2763138.png)

![1-(furan-2-ylmethyl)-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2763140.png)


![7-[(4-Bromophenyl)methyl]-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2763143.png)


![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2763147.png)

![N-benzyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2763149.png)